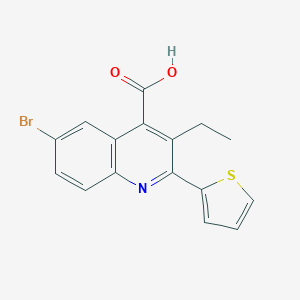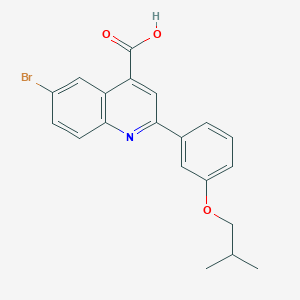![molecular formula C25H25BrN2O B444498 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B444498.png)
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C25H25BrN2O and a molecular weight of 449.4 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexenyl group, and a quinolinecarboxamide moiety
Vorbereitungsmethoden
The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the quinolinecarboxamide core. The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinolinecarboxamide moiety can bind to active sites of enzymes, inhibiting their activity. The bromine atom and cyclohexenyl group contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6-chloro-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: Contains a fluorine atom, which may alter its reactivity and biological activity.
6-iodo-N~4~-[2-(1-cyclohexenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: The presence of an iodine atom can significantly change the compound’s properties.
Eigenschaften
Molekularformel |
C25H25BrN2O |
|---|---|
Molekulargewicht |
449.4g/mol |
IUPAC-Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H25BrN2O/c1-17-7-9-19(10-8-17)24-16-22(21-15-20(26)11-12-23(21)28-24)25(29)27-14-13-18-5-3-2-4-6-18/h5,7-12,15-16H,2-4,6,13-14H2,1H3,(H,27,29) |
InChI-Schlüssel |
YGOOMMSQZAPJNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CCCCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzoyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444417.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B444420.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444421.png)
![5-benzoyl-6-(4-methoxyphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444423.png)
![2-(propan-2-yloxy)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B444425.png)
![11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444426.png)
![11-(2-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444428.png)
![3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444429.png)

![3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444434.png)
![6-(3,4-dimethoxyphenyl)-5-hexanoyl-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444435.png)
![10-hexanoyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444437.png)
